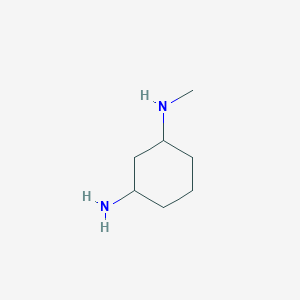![molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate CAS No. 1280130-08-6](/img/structure/B58962.png)
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule of interest is a complex organic compound, potentially related to nucleotide analogues, cyclic carbonates, and phosphonate derivatives. Its synthesis and properties could be significant for various applications in chemistry and materials science, though excluding drug use and dosage considerations as requested.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of six-membered cyclic carbonate monomers through disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes in the presence of catalysts like colloidal silica or Sn(II) stearate has been demonstrated as a useful method for preparing cyclic carbonates (Rokicki, Kowalczyk, & Gliński, 2000).
Molecular Structure Analysis
The analysis of molecular structure often involves spectroscopic methods such as MALDI-TOF mass spectrometry, as applied in the study of polymers derived from cyclic carbonates. These techniques allow for the detailed characterization of molecular structures, including the arrangement of atoms and functional groups within the molecule (Rokicki, Kowalczyk, & Gliński, 2000).
Chemical Reactions and Properties
Chemical reactions involving the molecule likely encompass a range of transformations, including cyclization, acylation, and coupling reactions. For instance, cross-coupling reactions have been utilized to create acyclic nucleotide analogues from 2-amino-6-C-substituted purines, demonstrating the versatility of these methodologies in synthesizing complex organic molecules (Česnek, Hocek, & Holý, 2000).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and molecular weight, are crucial for their practical applications. These properties can be influenced by the molecule's structural features, such as the presence of cyclic carbonate groups, which may affect their behavior in biological systems or material applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are key to understanding the molecule's utility. For example, the stability of alkyl monocarbonates in aqueous solutions indicates their potential for use in various chemical syntheses and applications (Kim et al., 1998).
Applications De Recherche Scientifique
Nucleobase and Nucleoside Analogues in Medicinal Chemistry
Nucleobase and nucleoside analogues, including compounds with heteroaryl substituents like furanyl and thienyl groups, are crucial in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian medications. The structural modification of nucleobases and nucleosides, such as introducing heteroaryl substituents, significantly impacts their biological activities. This demonstrates the compound's relevance in drug design, emphasizing the importance of bioisosteric replacement and structure-activity relationship studies in discovering compounds with optimized activity and selectivity (Ostrowski, 2022).
Organic Carbonates in Green Chemistry
Organic carbonates, including linear and cyclic carbonates, play a vital role in green chemistry. They are utilized in synthesizing monomers, polymers, surfactants, plasticizers, and as fuel additives. The production methods for these carbonates have evolved to include greener alternatives that avoid toxic phosgenation, highlighting the trend towards environmentally friendly synthesis routes. This indicates the compound's potential involvement in sustainable chemical processes and the importance of exploring non-phosgene methods for organic carbonate synthesis (Shukla & Srivastava, 2017).
Carbon Dioxide Fixation and Conversion
The fixation and conversion of CO2 into cyclic and cage-type metal carbonates is an area of increasing interest. This process represents an innovative approach to utilizing CO2, a greenhouse gas, to create value-added products such as metal carbonates with diverse molecular structures. This application is crucial for environmental chemistry and sustainable development, indicating the compound's relevance in efforts to mitigate climate change and harness CO2 for chemical synthesis (Sołtys-Brzostek et al., 2017).
Ring-Opening Polymerization
Polycarbonates synthesized via ring-opening polymerization (ROP) of cyclic carbonates have garnered attention for their potential as green alternatives to conventional materials. The focus on controlling polymer properties, such as molecular weight and copolymer compositions, underscores the significance of cyclic carbonates in polymer science. This aligns with the broader goal of CO2 utilization and the development of sustainable materials, highlighting the compound's importance in material science and engineering (Baki, Dib, & Sahin, 2022).
Propriétés
Numéro CAS |
1280130-08-6 |
|---|---|
Nom du produit |
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Formule moléculaire |
C19H30N5O10P |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1 |
Clé InChI |
JFVZFKDSXNQEJW-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)
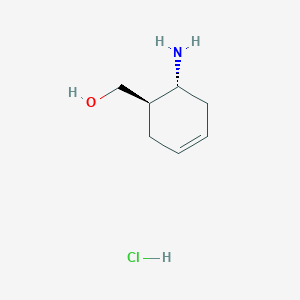
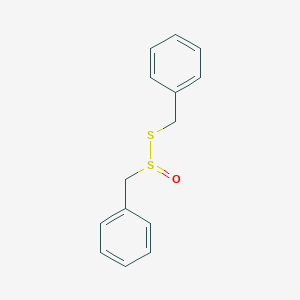


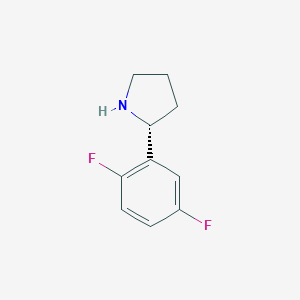
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
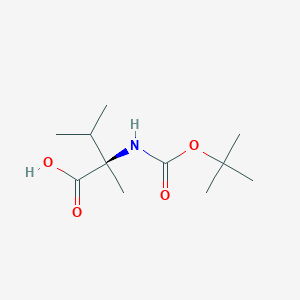
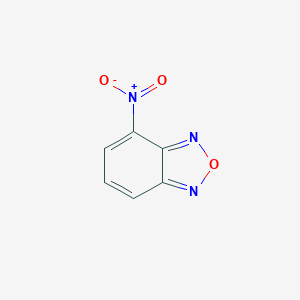
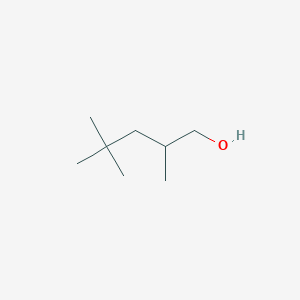
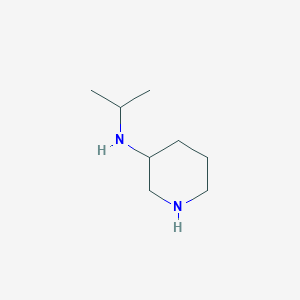
![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)

